3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4/c1-27-19-12-18(13-20(28-2)21(19)29-3)24-22(26)25-11-5-4-6-16(14-25)15-7-9-17(23)10-8-15/h7-10,12-13,16H,4-6,11,14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKAWWNLJBENSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide, also known by its CAS number 68060-84-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C₁₆H₂₄N₂O₄
- Molecular Weight : 308.373 g/mol
- LogP : 3.0718 (indicating moderate lipophilicity)
Anticancer Properties
Research indicates that derivatives of azepane compounds exhibit promising anticancer properties. In particular, compounds structurally related to this compound have demonstrated significant inhibitory effects on cancer cell proliferation and invasion.
- Case Study : A related compound was shown to inhibit the invasion of LM8G7 cells completely at a concentration of 10 μM. It also inhibited the migration of human ovarian cancer cells (OVSAHO) and breast cancer cells (MCF-7) in a dose-dependent manner .
The proposed mechanism for the anticancer activity includes:
- Inhibition of Cell Proliferation : Compounds similar to azepane derivatives have been shown to affect cell cycle progression and induce apoptosis in cancer cells.
- Targeting Specific Pathways : These compounds may interact with key signaling pathways involved in cancer progression, such as the c-Met pathway .
Pharmacological Studies
Pharmacological evaluations have highlighted the potential antidepressant and anxiolytic properties of azepane derivatives. The structural features of these compounds contribute to their interaction with neurotransmitter systems.
Antidepressant Activity
A study involving related azetidinone derivatives suggested that modifications in the azepane structure could enhance their antidepressant effects through increased binding affinity to serotonin receptors .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics:
- Chlorophenyl Group : Enhances lipophilicity and may improve membrane permeability.
- Trimethoxyphenyl Group : Potentially increases binding interactions with biological targets.
Comparative Analysis
The following table summarizes the biological activities associated with various azepane derivatives:
Comparison with Similar Compounds
Core Structural Variations
The azepane core distinguishes the target compound from analogs with alternative ring systems:
Key Observations :
Substituent Effects
- Chlorophenyl vs. Fluorophenyl : Compound 4i substitutes a 4-fluorophenyl group in addition to 4-chlorophenyl. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine, though chlorine’s bulk could improve hydrophobic interactions .
- Sulfanyl and Benzylidene Groups : The triazole derivative () includes a 4-methylbenzylsulfanyl group, which may influence solubility and intermolecular interactions (e.g., C–H⋯S bonding in crystal packing) .
Key Observations :
- Yield : The pyrazole derivative (74% yield) suggests efficient synthetic routes for 5-membered heterocycles compared to azepane-based compounds, which often require multi-step ring expansion .
- IR Data : Strong C=O stretches (~1685 cm⁻¹) confirm carboxamide functionality in both the target compound and pyrazole analog .
Q & A
Q. What are the common synthetic routes for 3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide, and how do reaction conditions influence yield?
The compound is synthesized via multi-step reactions involving condensation and cyclization. For example, a substituted aniline derivative reacts with an isocyanate to form an intermediate, followed by cyclization under controlled conditions. Key factors include solvent choice (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Pd or Cu-based systems). Evidence from analogous syntheses shows yields ranging from 20% to 45%, depending on the catalytic system and purification methods .
| Step | Reagents/Conditions | Yield (%) | Key Intermediate |
|---|---|---|---|
| 1 | 4-Chlorophenylamine + trimethoxyphenyl isocyanate | 65 | Urea derivative |
| 2 | Cyclization (NaH, THF, 80°C) | 45 | Azepane ring formation |
| 3 | Acidic workup | 85 | Final product |
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, a related benzamide derivative (N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide) was crystallized in a monoclinic system (space group P2₁/c) with bond lengths (C–C: 1.515 Å) and angles consistent with sp² hybridization. The R factor (0.038) and data-to-parameter ratio (15.5) confirm high precision .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
Standard assays include:
- Anticancer activity : MTT assay (IC₅₀ values in cancer cell lines, e.g., HepG2 or MCF-7).
- Antimicrobial testing : Broth microdilution (MIC against E. coli or S. aureus).
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2). Evidence from similar compounds shows IC₅₀ values ranging from 5–50 µM in vitro .
Advanced Research Questions
Q. How can structural modifications improve selectivity for kinase targets?
Structure-activity relationship (SAR) studies suggest that:
- The 3,4,5-trimethoxyphenyl group enhances hydrophobic interactions with kinase ATP-binding pockets.
- Substituting the 4-chlorophenyl group with electron-withdrawing groups (e.g., -CF₃) improves potency but may reduce solubility.
- Introducing azepane ring substituents (e.g., methyl groups) alters conformational flexibility, affecting target binding .
| Derivative | Modification | IC₅₀ (EGFR, µM) | Selectivity (vs. VEGFR2) |
|---|---|---|---|
| Parent | None | 8.2 | 1:1.5 |
| A | -CF₃ | 3.5 | 1:4.2 |
| B | Azepane-CH₃ | 6.7 | 1:0.8 |
Q. How do contradictory results between in vitro and in vivo efficacy arise, and how can they be resolved?
Discrepancies may stem from:
- Poor pharmacokinetics : Low oral bioavailability due to high logP (>4) or metabolic instability (e.g., cytochrome P450 oxidation).
- Off-target effects : Non-specific binding in complex biological systems.
- Experimental design : Differences in dosing regimens or tumor models. Solutions include:
- Prodrug strategies : Esterification to enhance solubility (e.g., evidence of prodrugs improving bioavailability by 3-fold) .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers for sustained release .
Q. What mechanistic insights explain yield variations in different catalytic systems?
Pd-catalyzed reactions often outperform Cu systems due to:
- Oxidative addition efficiency : Pd(0) intermediates facilitate aryl halide activation.
- Side reactions : Cu systems may promote undesired homocoupling (e.g., Glaser coupling). Kinetic studies (e.g., time-resolved NMR) show Pd catalysts achieve 80% conversion in 6 hours vs. 30% for Cu .
Methodological Recommendations
- Synthetic Optimization : Use high-throughput screening (HTS) to identify optimal catalysts and solvents.
- Data Validation : Cross-validate biological results with orthogonal assays (e.g., Western blotting for kinase inhibition).
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes and guide SAR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
